molecular formula C15H15NO3 B11860776 1-Cyclopropyl-5-ethoxyisoquinoline-7-carboxylic acid CAS No. 921761-14-0

1-Cyclopropyl-5-ethoxyisoquinoline-7-carboxylic acid

Cat. No.: B11860776
CAS No.: 921761-14-0
M. Wt: 257.28 g/mol
InChI Key: IZXBOOPCFUHQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-5-ethoxyisoquinoline-7-carboxylic acid is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of a cyclopropyl group, an ethoxy group, and a carboxylic acid group attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-5-ethoxyisoquinoline-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the regioselective displacement reactions of ethyl 1-cyclopropyl-5,6,7,8-tetrafluoro-4(1H)-oxoquinoline-3-carboxylate with amine nucleophiles . The reaction conditions typically involve the use of specific solvents and reagents to achieve the desired regioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-5-ethoxyisoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at specific positions on the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various 5-substituted and 7-substituted isoquinoline derivatives .

Scientific Research Applications

1-Cyclopropyl-5-ethoxyisoquinoline-7-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-ethoxyisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-5-ethoxyisoquinoline-7-carboxylic acid is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties

Properties

CAS No.

921761-14-0

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

1-cyclopropyl-5-ethoxyisoquinoline-7-carboxylic acid

InChI

InChI=1S/C15H15NO3/c1-2-19-13-8-10(15(17)18)7-12-11(13)5-6-16-14(12)9-3-4-9/h5-9H,2-4H2,1H3,(H,17,18)

InChI Key

IZXBOOPCFUHQIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1C=CN=C2C3CC3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.